Cinacalcet hydrochloride is a white to off-white crystalline powder. [] It acts as a calcimimetic agent, meaning it mimics the effects of calcium in the body. [, , ] In scientific research, Cinacalcet hydrochloride serves as a valuable tool for investigating calcium-sensing receptor (CaSR) function and related physiological processes. [, ] It is also employed in studies exploring novel therapeutic approaches for various diseases associated with calcium homeostasis. [, , ]
Cinacalcet hydrochloride is a pharmaceutical compound primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma. It acts as a calcimimetic agent, enhancing the sensitivity of calcium-sensing receptors to extracellular calcium, which leads to decreased parathyroid hormone secretion.
Cinacalcet hydrochloride is synthesized through various chemical processes that involve the reaction of specific organic compounds. The key starting materials include 3-trifluoromethylphenyl propionic acid and R-(+)-1-(1-naphthyl)ethylamine.
Cinacalcet hydrochloride is classified as a calcimimetic agent, which is a type of medication that mimics the action of calcium on tissues, particularly in regulating parathyroid hormone levels.
The synthesis of cinacalcet hydrochloride can be accomplished through several methods, with one prominent approach involving the condensation of 3-trifluoromethylphenyl propionic acid with R-(+)-1-(1-naphthyl)ethylamine to form an amide intermediate. This intermediate is then reduced to yield cinacalcet hydrochloride.
Cinacalcet hydrochloride has a complex molecular structure characterized by several functional groups:
The structure features a naphthalene ring connected to an ethyl group, which is further linked to a trifluoromethylphenyl moiety through a propionic acid chain. This arrangement is crucial for its biological activity.
The primary reactions involved in the synthesis of cinacalcet hydrochloride include:
Cinacalcet hydrochloride functions by modulating the calcium-sensing receptors located on parathyroid cells. By increasing the sensitivity of these receptors to circulating calcium levels, cinacalcet effectively reduces parathyroid hormone secretion. This mechanism is particularly beneficial in conditions where elevated parathyroid hormone levels contribute to metabolic bone disease.
Cinacalcet hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical product, influencing its bioavailability and stability .
Cinacalcet hydrochloride is primarily utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in other disorders related to calcium metabolism, highlighting its significance in endocrinology and nephrology .
The term "calcimimetic" was coined in the 1990s by Nemeth et al., drawing analogy from "sympathomimetics" to describe compounds that mimic extracellular calcium's effects on the calcium-sensing receptor (CaSR). This conceptual framework emerged as researchers sought pharmacological agents capable of modulating parathyroid hormone (PTH) secretion without inducing hypercalcemia. Early work identified two distinct pharmacological classes:
Cinacalcet hydrochloride emerged as the first clinically approved Type II calcimimetic following systematic screening of phenylalkylamine derivatives. Its stereoselective action—specifically the R-enantiomer—demonstrated superior potency in suppressing PTH secretion in bovine parathyroid cell cultures, paving the way for clinical development [4]. FDA approval in 2004 marked a paradigm shift in managing secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD) and hypercalcemia in parathyroid carcinoma.
Table 1: Evolution of Calcimimetic Agents
Generation | Representative Compounds | Mechanistic Class | Key Characteristics |
---|---|---|---|
First | NPS R-568 | Type II (Allosteric modulator) | Proof-of-concept molecule; limited clinical utility |
First Clinical | Cinacalcet HCl | Type II (Allosteric modulator) | Oral bioavailability; approved for SHPT/parathyroid carcinoma |
Second | Etelcalcetide | Type II (Allosteric modulator) | Intravenous administration; peptide-based |
Investigational | Evocalcet | Type II (Allosteric modulator) | Reduced gastrointestinal side effects |
The CaSR, a Class C G-protein-coupled receptor (GPCR), serves as the primary molecular sensor for extracellular ionized calcium (Ca²⁺). Its homodimeric structure features a large extracellular Venus flytrap (VFT) domain enabling ligand binding, a transmembrane domain, and an intracellular carboxyl terminus mediating signal transduction [2] [8]. Key physiological roles include:
Table 2: CaSR Signaling Pathways in Key Tissues
Tissue | G-Protein Coupling | Downstream Effectors | Physiological Outcome |
---|---|---|---|
Parathyroid | Gq/11, Gi/o | ↓ cAMP, ↑ IP₃/DAG, ↑ PKC | ↓ PTH secretion & synthesis |
Renal TAL | Gq/11 | ↑ PLC, ↓ cAMP | ↓ Calcium reabsorption |
Bone (Osteoblasts) | Gq/11, Gs | ↑ MAPK, ↑ PKA | Regulation of differentiation |
Pancreatic β-cells | Gq/11 | ↑ PLC, ↑ Cytosolic Ca²⁺ | Modulated insulin secretion |
Parathyroid dysfunction in CKD exemplifies CaSR dysregulation. Key pathophysiological elements include:
Cinacalcet hydrochloride addresses this pathophysiology by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7